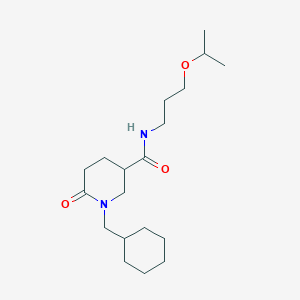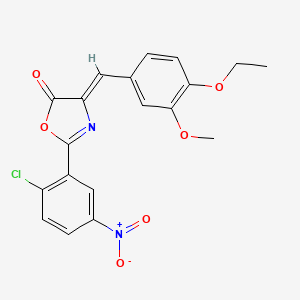
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as OPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPCA belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities that can be utilized in various fields of research.
Mécanisme D'action
The exact mechanism of action of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide also reduces the expression of COX-2 and MMPs. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to modulate the activity of various neurotransmitters and can be used in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be obtained in large quantities. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has some limitations as a research tool. It is not water-soluble, which can limit its use in certain experiments. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has not been extensively studied in vivo, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for research on (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide. One potential area of research is the development of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as a therapeutic agent for neurodegenerative disorders. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as an anti-tumor agent warrants further investigation. Overall, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has significant potential as a research tool and as a therapeutic agent, and further research is needed to fully understand its biological effects.
Méthodes De Synthèse
The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide involves the reaction of 2-aminopyrimidine with phenyl isocyanate and cyanogen chloride. The reaction yields (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide as a white crystalline powder, which can be purified using recrystallization techniques. The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has also been shown to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-13-11-14-9(6-10(16)15-11)8-4-2-1-3-5-8/h1-6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOANBIHWDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)
![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)